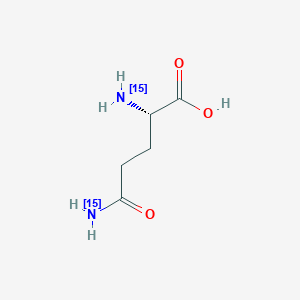
L-Glutamine-15N2
概要
説明
L-Glutamine-15N2 is a stable isotope-labeled form of L-Glutamine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is widely used in various scientific research fields due to its unique properties and applications. L-Glutamine itself is a non-essential amino acid that plays a crucial role in many metabolic processes, including protein synthesis, cellular energy production, and nitrogen transport.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of L-Glutamine-15N2 typically involves the incorporation of nitrogen-15 into the glutamine molecule. One common method is through microbial fermentation using a nitrogen-15 enriched medium. The microorganisms metabolize the nitrogen-15 source and incorporate it into the glutamine structure. This process requires careful control of the fermentation conditions, including temperature, pH, and nutrient supply, to ensure high yield and purity of the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of bioreactors allows for the controlled growth of microorganisms in a nitrogen-15 enriched environment. The fermentation broth is then processed to isolate and purify the labeled glutamine. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
化学反応の分析
Types of Reactions
L-Glutamine-15N2 undergoes various chemical reactions, including:
Oxidation: L-Glutamine can be oxidized to form glutamate and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amide group in L-Glutamine can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like acyl chlorides and anhydrides are often used in substitution reactions.
Major Products
Oxidation: Glutamate and ammonia are the primary products.
Reduction: Reduced forms of glutamine derivatives.
Substitution: Various substituted glutamine derivatives depending on the reagents used.
科学的研究の応用
L-Glutamine-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen flow and utilization.
Biology: Helps in studying protein synthesis, nitrogen metabolism, and cellular energy production.
Medicine: Used in clinical research to understand metabolic disorders and the role of glutamine in disease states.
Industry: Employed in the production of isotopically labeled compounds for research and diagnostic purposes .
作用機序
L-Glutamine-15N2 exerts its effects primarily through its role in nitrogen metabolism. It serves as a nitrogen donor in various biosynthetic pathways, including the synthesis of nucleotides, amino acids, and other nitrogen-containing compounds. The labeled nitrogen atoms allow researchers to trace the metabolic pathways and understand the dynamics of nitrogen utilization in cells .
類似化合物との比較
Similar Compounds
L-Glutamine-13C5,15N2: Contains both carbon-13 and nitrogen-15 isotopes.
L-Glutamine-15N: Labeled with a single nitrogen-15 isotope.
L-Glutamine-13C: Labeled with carbon-13 isotope.
Uniqueness
L-Glutamine-15N2 is unique due to the presence of two nitrogen-15 isotopes, making it particularly useful for detailed nitrogen metabolism studies. This dual labeling provides more precise and comprehensive data compared to single isotope-labeled compounds .
This compound is a valuable tool in scientific research, offering insights into nitrogen metabolism and its role in various biological processes. Its unique properties and wide range of applications make it an essential compound in the fields of chemistry, biology, medicine, and industry.
特性
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-QLUYOLLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583882 | |
| Record name | L-(~15~N_2_)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204451-48-9 | |
| Record name | L-(~15~N_2_)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















